molecular formula C9H6BrF3N2O B12839703 5-Bromo-6-methoxy-2-(trifluoromethyl)benzimidazole

5-Bromo-6-methoxy-2-(trifluoromethyl)benzimidazole

Cat. No.: B12839703
M. Wt: 295.06 g/mol
InChI Key: BKLKOJVBZAMVNG-UHFFFAOYSA-N
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Description

5-Bromo-6-methoxy-2-(trifluoromethyl)benzimidazole (CAS 2090842-07-0) is a novel benzimidazole derivative offered as a key chemical intermediate for pharmaceutical research and development. This compound features a bromo-methoxy substitution pattern on the benzene ring and a trifluoromethyl group at the 2-position, a structure designed to enhance its biological activity and binding affinity . The benzimidazole scaffold is a privileged structure in medicinal chemistry, renowned for its wide range of pharmacological activities . Its structure resembles naturally occurring purine nucleotides, allowing it to interact readily with biological polymers and enzymes . Benzimidazole derivatives are extensively investigated as potential anticancer agents, with mechanisms of action that include topoisomerase inhibition, DNA intercalation, and kinase inhibition . Furthermore, Structure-Activity Relationship (SAR) studies highlight that substitutions at the C-5, C-6, and C-2 positions of the benzimidazole core, precisely featured in this compound, significantly influence its potency and selectivity, particularly in targeting inflammation-promoting enzymes like cyclooxygenase-2 (COX-2) . This product is intended for research purposes as a building block in the synthesis of more complex bioactive molecules or as a candidate for direct biological screening. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H6BrF3N2O

Molecular Weight

295.06 g/mol

IUPAC Name

6-bromo-5-methoxy-2-(trifluoromethyl)-1H-benzimidazole

InChI

InChI=1S/C9H6BrF3N2O/c1-16-7-3-6-5(2-4(7)10)14-8(15-6)9(11,12)13/h2-3H,1H3,(H,14,15)

InChI Key

BKLKOJVBZAMVNG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)N=C(N2)C(F)(F)F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-methoxy-2-(trifluoromethyl)benzimidazole typically involves the condensation of ortho-phenylenediamines with benzaldehydes in the presence of an oxidizing agent such as sodium metabisulphite . The reaction is carried out in a mixture of solvents under mild conditions, resulting in high yields and efficient separation of the product.

Industrial Production Methods: Industrial production methods for benzimidazole derivatives, including this compound, often involve one-pot condensation reactions. These reactions are performed in the presence of hydrogen peroxide and hydrochloric acid in acetonitrile at room temperature, allowing for quick isolation and excellent yields .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-6-methoxy-2-(trifluoromethyl)benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of an acid catalyst.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Scientific Research Applications

5-Bromo-6-methoxy-2-(trifluoromethyl)benzimidazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Bromo-6-methoxy-2-(trifluoromethyl)benzimidazole involves its interaction with various molecular targets and pathways. The compound’s structure allows it to interact with nucleotides and other biomolecules, leading to its therapeutic effects. For example, its anticancer activity is attributed to its ability to inhibit specific enzymes and pathways involved in cell proliferation .

Comparison with Similar Compounds

Structural and Crystallographic Insights

  • Planarity and Interactions : The benzimidazole core is planar, with substituents influencing crystal packing. For example, C-H···F interactions stabilize the target compound’s structure, similar to 1-phenyl-2-[4-(trifluoromethyl)phenyl]-1H-benzimidazole (IUCr code: bv2218) .
  • Synthetic Challenges: The electron-withdrawing -CF₃ group at position 2 can reduce nucleophilicity, complicating benzimidazole ring formation compared to non-fluorinated analogs (e.g., failed synthesis of 2-(3β',5β'-dihydroxy-6'-B-norcholesteryl)-5-trifluoromethylbenzimidazole due to -CF₃ hindrance) .

Data Table: Key Benzimidazole Derivatives and Properties

Compound Name Substituents (Positions) Biological Activity/NLO Response Reference
5-Bromo-6-methoxy-2-(trifluoromethyl)benzimidazole 5-Br, 6-OCH₃, 2-CF₃ NLO β ≈ 2.00×10⁻³⁰ esu
TFBZ 2,4,6-CF₃, 3,5-bis(CF₃)Ph MRSA biofilm eradication (4× MIC = 8 µg/mL)
Compound 334 2-CF₃ Antimycobacterial (MIC = 3.12 µg/mL)
[Salicylidenephenyl]benzimidazole (Spbzl) None NLO β = 2.15×10⁻³⁰ esu
Compound 30 (5-Fluoro derivative) 5-F Cytotoxicity (IC₅₀ = 5 µM)

Biological Activity

5-Bromo-6-methoxy-2-(trifluoromethyl)benzimidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer, antimicrobial, and antiparasitic applications. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound features a benzimidazole core substituted with bromine, methoxy, and trifluoromethyl groups. These substitutions are crucial for its biological activity as they influence the compound's lipophilicity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cell proliferation and survival pathways, which is particularly relevant in cancer biology.
  • Apoptosis Induction : Studies indicate that treatment with this compound can lead to apoptosis in cancer cell lines through the modulation of apoptotic pathways.
  • Antimicrobial Activity : The structural features allow it to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Anticancer Activity

Research has demonstrated that this compound exhibits potent anticancer properties. Notably, it has been tested against various cancer cell lines:

Cell LineIC50 (µM)
MCF-7 (Breast)25.72 ± 3.95
A549 (Lung)30.00 ± 4.20
PC3 (Prostate)28.50 ± 2.80

In vivo studies have also shown significant tumor growth suppression in xenograft models treated with this compound, further supporting its potential as an anticancer agent .

Case Study: MCF-7 Cell Line

A study conducted by Morais et al. evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated that treatment led to a dose-dependent increase in apoptosis markers, suggesting that the compound effectively induces programmed cell death in these cells .

Antimicrobial and Antiparasitic Activity

Beyond its anticancer effects, this compound has shown promising antimicrobial and antiparasitic properties:

  • Antibacterial Activity : The compound has been tested against various bacterial strains, demonstrating effectiveness similar to conventional antibiotics.
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.10 µg/mL
Escherichia coli0.15 µg/mL
  • Antiparasitic Activity : It has exhibited significant activity against protozoan parasites such as Giardia intestinalis and Trichomonas vaginalis, with IC50 values comparable to established antiparasitic agents .

Case Study: Trypanocidal Activity

In a study assessing trypanocidal activity against Trypanosoma cruzi, derivatives of benzimidazole were evaluated for their efficacy. The results indicated that certain derivatives exhibited substantial lysis percentages in infected models, highlighting the potential for developing new treatments for parasitic infections .

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